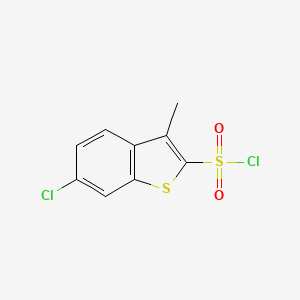

6-Chloro-3-methyl-1-benzothiophene-2-sulfonyl chloride

Overview

Description

6-Chloro-3-methyl-1-benzothiophene-2-sulfonyl chloride is a compound with the molecular formula C9H6Cl2O2S2 . It has an average mass of 281.179 Da and a monoisotopic mass of 279.918640 Da . This compound has attracted attention due to its vast potential in various fields of research and industry.

Molecular Structure Analysis

The molecular structure of this compound consists of a benzothiophene ring substituted with a sulfonyl chloride group at the 2-position, a chlorine atom at the 6-position, and a methyl group at the 3-position .Scientific Research Applications

Photoredox-Catalyzed Cascade Annulation :

- Research by Yan et al. (2018) describes a photoredox-catalyzed cascade annulation process involving methyl(2-(phenylethynyl)phenyl)sulfanes and sulfonyl chlorides, resulting in the synthesis of benzothiophenes and benzoselenophenes at ambient temperature (Yan et al., 2018).

Synthesis and Transformations of Benzazoles :

- Dushamov et al. (2020) explored the treatment of benzothiazol derivatives with chlorosulfonic acid, leading to the formation of various sulfonyl chlorides, which react with water, alcohols, and amines to produce sulfonic acids and their derivatives (Dushamov et al., 2020).

Friedel-Crafts Sulfonylation in Ionic Liquids :

- Nara et al. (2001) demonstrated the use of 1-butyl-3-methylimidazolium chloroaluminate ionic liquids for Friedel-Crafts sulfonylation reactions, achieving high yields of diaryl sulfones under ambient conditions (Nara et al., 2001).

Synthesis of Sulfone-Substituted Thiophene Chromophores :

- Chou et al. (1996) synthesized a series of thiophene compounds containing methylsulfonyl and phenylsulfonyl acceptors, demonstrating their potential as nonlinear optical materials due to their efficient second-order optical nonlinearities and high thermal stability (Chou et al., 1996).

Antimicrobial Activity of Benzothiophene Derivatives :

- Naganagowda and Petsom (2011) investigated the synthesis of 5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazole-2-thiol and derivatives, examining their structures and screening for antibacterial activity (Naganagowda & Petsom, 2011).

Aerobic Microbial Cometabolism of Benzothiophene :

- Fedorak and Grbìc-Galìc (1991) studied the aerobic biotransformations of benzothiophene and its derivatives by a microbial culture, showing the conversion of these compounds into oxidized derivatives such as diones, sulfoxides, and sulfones (Fedorak & Grbìc-Galìc, 1991).

Mechanism of Action

Target of Action

It is known that sulfonyl chloride compounds often act as electrophiles, reacting with nucleophiles in biochemical systems .

Mode of Action

The mode of action of 6-Chloro-3-methyl-1-benzothiophene-2-sulfonyl chloride is likely through electrophilic substitution reactions . As a sulfonyl chloride compound, it can react with nucleophiles, leading to various biochemical changes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . .

Biochemical Analysis

Biochemical Properties

6-Chloro-3-methyl-1-benzothiophene-2-sulfonyl chloride plays a significant role in biochemical reactions, particularly as a sulfonylating agent. It interacts with various enzymes and proteins, facilitating the introduction of sulfonyl groups into organic molecules. This compound is known to react with nucleophilic amino acid residues in proteins, such as lysine and cysteine, forming stable sulfonamide bonds. These interactions can modify the activity and function of the target proteins, making this compound a valuable tool in biochemical research .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. By modifying key proteins involved in these processes, this compound can alter cellular functions such as proliferation, differentiation, and apoptosis. For instance, the sulfonylation of signaling proteins can disrupt their normal function, leading to changes in downstream signaling pathways and gene expression profiles .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent modification of biomolecules. It binds to nucleophilic sites on enzymes and proteins, forming sulfonamide bonds. This covalent attachment can inhibit or activate enzyme activity, depending on the target and the nature of the modification. Additionally, the compound can influence gene expression by modifying transcription factors or other regulatory proteins, thereby altering their ability to bind DNA and regulate gene transcription .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in cell signaling and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exert beneficial effects by selectively modifying target proteins. At high doses, it can exhibit toxic or adverse effects, such as cellular toxicity and organ damage. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical modifications without causing significant harm .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules. These metabolic interactions can influence the overall metabolic flux and levels of specific metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, the compound can localize to various cellular compartments, depending on its interactions with intracellular proteins. These interactions can affect the compound’s localization and accumulation, influencing its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. The compound can be directed to specific organelles or compartments within the cell, where it exerts its biochemical effects. For example, it may localize to the nucleus to modify transcription factors or to the cytoplasm to interact with signaling proteins. These localization patterns are crucial for understanding the compound’s activity and function at the subcellular level .

Properties

IUPAC Name |

6-chloro-3-methyl-1-benzothiophene-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2O2S2/c1-5-7-3-2-6(10)4-8(7)14-9(5)15(11,12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYRASNHESMAQAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C=CC(=C2)Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

752135-37-8 | |

| Record name | 6-chloro-3-methyl-1-benzothiophene-2-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-Methyl-1-(methylamino)cyclopentyl]methanol](/img/structure/B1427223.png)

![3-{[(4,6-Dimethylpyrimidin-2-yl)amino]methyl}benzoic acid](/img/structure/B1427243.png)

![N-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)-[1,1'-biphenyl]-4-amine](/img/structure/B1427245.png)